Frondosin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(5S,7S)-1,1,7-trimethyl-6-methylidene-3,4,5,7,8,9-hexahydro-2H-benzo[7]annulen-5-yl]benzene-1,4-diol |
InChI |
InChI=1S/C21H28O2/c1-13-7-9-18-16(6-5-11-21(18,3)4)20(14(13)2)17-12-15(22)8-10-19(17)23/h8,10,12-13,20,22-23H,2,5-7,9,11H2,1,3-4H3/t13-,20-/m0/s1 |
InChI Key |
MISNKONIRLZVLE-RBZFPXEDSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(CCCC2(C)C)[C@H](C1=C)C3=C(C=CC(=C3)O)O |
Canonical SMILES |
CC1CCC2=C(CCCC2(C)C)C(C1=C)C3=C(C=CC(=C3)O)O |
Synonyms |
frondosin A |
Origin of Product |
United States |
Elucidation of Frondosin a Biosynthesis
Proposed Biosynthetic Pathways to the Frondosin A Scaffold
The biosynthesis of the frondosins, including this compound, is hypothesized to proceed through a series of complex chemical transformations. While the definitive enzymatic steps have not been elucidated, compelling biomimetic synthetic studies have led to a widely supported proposed pathway. Two independent research groups, led by George and Pettus, have put forward similar hypotheses centered on a key ring-expansion event. publish.csiro.aupublish.csiro.au
The proposed biosynthesis begins with a plausible, though not yet isolated, hydroquinone (B1673460) precursor which possesses a 6-6 bicyclic ring system. publish.csiro.au This precursor is thought to undergo oxidation to form a reactive ortho-quinone methide intermediate. publish.csiro.au It is this intermediate that is poised to undergo the crucial transformation: a highly stereoselective and regioselective ring expansion cascade. publish.csiro.auadelaide.edu.au This rearrangement converts the 6-6 ring system into the characteristic 6-7 carbocyclic framework of this compound. publish.csiro.au
Further transformations are then proposed to generate the diversity seen in the frondosin family. For this compound, the ring expansion would be followed by subsequent chemical modifications. publish.csiro.au The entire family of frondosins (A-E) is thought to diverge from common intermediates arising after this key ring expansion. publish.csiro.aunih.gov For instance, further oxidation of the this compound hydroquinone ring could lead to the corresponding quinone, which could then undergo other intramolecular reactions to form frondosins C, D, and E. publish.csiro.au
The feasibility of this proposed pathway is supported by laboratory syntheses that mimic these hypothetical steps. These biomimetic syntheses have successfully constructed the frondosin ring system, providing strong evidence for the chemical viability of the proposed cascade reaction. publish.csiro.aupublish.csiro.auadelaide.edu.au
Investigations into Putative Biosynthetic Gene Clusters
Despite the compelling chemical evidence for the proposed biosynthetic pathway, the genetic blueprint for this compound production remains undiscovered. The genes responsible for synthesizing the necessary enzymes are expected to be organized in a biosynthetic gene cluster (BGC) within the genome of the producing organism, which could be the sponge itself or, more likely, a symbiotic microorganism. nih.govrsc.org
Metagenomic studies on Dysidea sponges have successfully identified BGCs for other classes of natural products, such as polybrominated diphenyl ethers (PBDEs) and dysinosin peptides, which were found in symbiotic cyanobacteria. nih.govnih.gov These findings highlight the potential of sponge-associated microbes as the true producers of many sponge-derived natural products. rsc.org However, to date, no BGC associated with the biosynthesis of frondosins has been reported. The identification of such a cluster would be a significant breakthrough, allowing for the definitive characterization of the biosynthetic pathway and potentially enabling heterologous expression and production of this compound and its analogues. The lack of a known BGC for this compound means that the genetic basis for its production is still an open area of research.
Characterization of Key Enzymes in this compound Biosynthesis
Consistent with the absence of an identified biosynthetic gene cluster, none of the key enzymes involved in this compound biosynthesis have been isolated or characterized. Based on the proposed biosynthetic pathway, several types of enzymes would be required to assemble the this compound scaffold.
The initial steps would likely involve a terpene cyclase to form the initial bicyclic sesquiterpenoid core. The subsequent crucial ring expansion of the 6-6 bicyclic system to the 7-membered ring of the bicyclo[5.4.0]undecane core would necessitate a highly specific enzyme, possibly a unique type of terpene cyclase or a related enzyme capable of catalyzing complex skeletal rearrangements. rsc.org Such ring expansions are known in terpenoid biosynthesis, often proceeding through carbocationic intermediates managed within the enzyme's active site. rsc.orgacs.org
Furthermore, oxidoreductases , such as cytochrome P450 monooxygenases, would be essential for the proposed oxidative dearomatization of the hydroquinone precursor to the reactive quinone methide, a key step that initiates the ring expansion cascade. publish.csiro.aunih.gov These enzymes are well-known for their role in modifying terpenoid scaffolds. nih.gov The elucidation of these enzymes awaits the discovery of the this compound biosynthetic gene cluster.
Chemoenzymatic Approaches and Biosynthetic Analogues
Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, represents a promising strategy for the production of complex natural products and their analogues. However, there is currently a lack of published research specifically detailing chemoenzymatic approaches to the synthesis of this compound or its direct biosynthetic analogues.
The development of chemoenzymatic routes for this compound is contingent on the discovery and characterization of the key biosynthetic enzymes. Once identified, these enzymes could be utilized in vitro or in engineered microbial hosts to perform challenging steps, such as the stereoselective ring expansion, on synthetic precursors. This would offer a powerful alternative to purely chemical syntheses, which often require numerous steps and complex protecting group strategies. acs.org
While no specific chemoenzymatic synthesis of this compound has been reported, the general field of chemoenzymatic synthesis of terpenoids is advancing, with methods being developed for the production of non-natural terpenoids using substrate analogues with promiscuous enzymes. beilstein-journals.org Such strategies could one day be applied to a putative frondosin synthase to generate novel bioactive analogues. The synthesis of the bicyclo[5.4.0]undecane skeleton, the core of this compound, has been a target of various synthetic methods, including photochemical approaches and metal-catalyzed cycloadditions, which could potentially be integrated into future chemoenzymatic strategies. acs.orgresearchgate.netrsc.orgpku.edu.cn
Synthetic Methodologies for Frondosin a and Analogues
Retrosynthetic Analyses and Strategic Planning for Frondosin A Total Synthesis
The total synthesis of a complex molecule like this compound requires careful strategic planning, which begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials by identifying key strategic bonds and disconnections.
A primary challenge in synthesizing this compound is the construction of its central bicyclo[5.4.0]undecane core, which consists of a seven-membered ring fused to a six-membered ring. Additionally, the presence of a sensitive exocyclic olefin and an easily oxidizable hydroquinone (B1673460) moiety necessitates their introduction at a late stage of the synthesis to avoid potential complications. acs.org
Several distinct retrosynthetic strategies have been conceptualized. One prominent approach, employed by Trost, disconnects the molecule at the A-B ring system. acs.org This strategy prioritizes the early construction of the bicyclo[5.4.0] core structure using a transition-metal-catalyzed cycloaddition. acs.orgacs.org This allows for the subsequent elaboration of the molecule and the late-stage installation of the delicate functional groups. acs.org
Another effective strategy, utilized by Lee, also focuses on the formation of the fused ring system as a key step but employs a different type of cycloaddition. kaist.ac.krkaist.ac.kr This approach involves the intramolecular [5+2] cycloaddition of an oxidopyrylium ion, which efficiently assembles the core structure. kaist.ac.krnih.gov This method also cleverly incorporates elements for stereochemical control. kaist.ac.kr
A formal synthesis by Ovaska and colleagues introduced a different disconnection strategy, envisioning the assembly of the bicyclo[5.4.0]undecane core through a microwave-assisted tandem 5-exo cyclization followed by a Claisen rearrangement. acs.org These varied approaches highlight the different logical pathways that can be envisioned to tackle the synthetic challenges posed by this compound. acs.orgkaist.ac.kracs.org
Development of Stereoselective and Enantioselective Approaches to this compound
Controlling the stereochemistry at the two adjacent stereocenters in this compound is a critical aspect of its total synthesis. Various methods have been developed to achieve high levels of stereoselectivity and enantioselectivity, ensuring the formation of the desired (+)-enantiomer.
The first enantioselective total synthesis of (+)-Frondosin A was accomplished by Trost and coworkers, featuring a Ruthenium-catalyzed [5+2] cycloaddition as the cornerstone of their strategy. acs.orgnih.gov This reaction represents the first application of this specific cycloaddition in the total synthesis of a natural product. acs.orgacs.org
| Trost's Ru-Catalyzed [5+2] Cycloaddition Approach | |
| Key Reaction | Ruthenium-catalyzed [5+2] cycloaddition |
| Precursor | Enantioenriched cyclopropyl (B3062369) enyne |
| Initial Product | Bicyclo[5.3.0] ring system (hydroazulene derivative) |
| Subsequent Key Steps | Claisen rearrangement, Ring expansion |
| Final Core Structure | Bicyclo[5.4.0]undecane |
| Significance | First application of Ru-catalyzed [5+2] cycloaddition in natural product total synthesis |
| Reference | acs.org |
An alternative and powerful strategy for constructing the seven-membered ring of this compound involves an intramolecular [5+2] cycloaddition mediated by an oxidopyrylium ion. kaist.ac.krnih.gov This methodology was effectively utilized in a formal total synthesis of (+)-Frondosin A by Lee and coworkers. kaist.ac.krdntb.gov.ua
This approach generates the oxidopyrylium species from a precursor such as an acetoxypyranone. kaist.ac.kr The subsequent intramolecular cycloaddition proceeds with high regio- and stereoselectivity to form the fused 6- and 7-membered ring system characteristic of the norsesquiterpenoid core. kaist.ac.krnih.gov A key advantage of this method is the use of a temporary ether bridge in the precursor, which provides facial discrimination during the cycloaddition, thereby ensuring complete control over the relative stereochemistry of the substituents. kaist.ac.krdntb.gov.uaresearchgate.net This elegant approach provides an efficient pathway to key intermediates in the synthesis of this compound. kaist.ac.kr
While not yet applied to this compound itself, asymmetric organocatalysis has proven to be a highly efficient strategy for the synthesis of the related analogue, (+)-Frondosin B. The MacMillan group developed a remarkably concise, three-step total synthesis of (+)-Frondosin B, showcasing the power of this approach. nih.govmdpi.comscispace.com
The key step is an enantioselective Friedel-Crafts alkylation of a benzofuran-derived boronic acid with crotonaldehyde. nih.govscispace.com This reaction is catalyzed by a chiral imidazolidinone organocatalyst, which effectively controls the formation of the critical C-8 stereocenter with high enantioselectivity (93% ee). mdpi.comsemanticscholar.org This organocatalytic step is the first operation in the synthesis, and the remaining two rings of the natural product are installed in the subsequent two steps. nih.gov This methodology's modularity and efficiency make it highly attractive for generating a variety of Frondosin analogues for further biological evaluation. scispace.com
| MacMillan's Organocatalytic Approach to (+)-Frondosin B | |
| Key Reaction | Enantioselective Friedel-Crafts alkylation |
| Catalyst Type | Chiral secondary amine (imidazolidinone) |
| Nucleophile | Benzofuran-derived boronic acid/trifluoroborate salt |
| Electrophile | Crotonaldehyde |
| Key Bond Formation | Construction of the C-8 stereocenter |
| Significance | Highly concise (3-step) total synthesis |
| Reference | nih.govmdpi.com |
Achieving precise stereochemical control is paramount in the synthesis of this compound. The use of strategically designed intermediates, particularly those incorporating ether bridges, has been a successful tactic.
In the oxidopyrylium-ion-mediated [5+2] cycloaddition, the ether bridge within the reactant serves as a temporary tether that directs the approach of the reacting partners, leading to a high degree of facial discrimination and control over the relative stereochemistry of the newly formed stereocenters. kaist.ac.krdntb.gov.uaresearchgate.net
A different but equally effective use of a bridged intermediate was demonstrated in the asymmetric total syntheses of both (+)-Frondosin A and (+)-Frondosin B by Wright and coworkers. acs.orgnih.gov Their strategy is based on a diastereoselective cycloaddition between tetrabromocyclopropene and an annulated furan (B31954) to create a highly functionalized, bridged bicyclic intermediate. acs.orgnih.gov This common building block contains the necessary functionality and stereochemical information to be divergently converted to either this compound or B. The introduction of the ether bridge in this intermediate is crucial for controlling the stereoselective hydrogenation at the C8 position. u-tokyo.ac.jp The configuration at C4 dictates the stereoselectivity of the ether bridge formation. u-tokyo.ac.jp This intermediate can then be manipulated stereo- and chemoselectively, featuring an unprecedented phosphine-mediated ether bridge cleavage to ultimately yield the target natural products. acs.orgnih.gov
Asymmetric Organocatalysis in Frondosin Analogue Synthesis
Key Transformations and Reaction Cascades in this compound Synthesis
The efficient construction of the complex architecture of this compound often relies on key transformations and elegant reaction cascades that form multiple bonds in a single operation.
In the Trost synthesis, a reaction cascade initiated by the Ru-catalyzed [5+2] cycloaddition is followed by a crucial Claisen rearrangement. acs.orgacs.org This sequence effectively transforms the initial cycloadduct, elaborating the carbon framework and setting the stage for the final ring expansion to form the frondosin core. acs.org
The formal synthesis by Lee is centered around the oxidopyrylium-ion-mediated [5+2] cycloaddition, which itself is a powerful transformation for building the core bicyclic system in a regio- and stereoselective manner. kaist.ac.krkaist.ac.krnih.gov This reaction efficiently constructs the fused 6- and 7-membered rings. kaist.ac.kr
Work by Ovaska and colleagues on this compound analogues and a formal synthesis of (±)-Frondosin A has highlighted a key one-pot, microwave-assisted tandem 5-exo cyclization–Claisen rearrangement sequence. acs.orgacs.org This process allows for the expedient assembly of the bicyclo[5.4.0]undecane scaffold, demonstrating a powerful cascade approach to the core structure. acs.orgacs.org Similarly, Wright's synthesis utilizes a cascade that begins with a diastereoselective cycloaddition to form a bridged intermediate, which then undergoes a series of transformations including a novel phosphine-mediated ether bridge cleavage. acs.orgu-tokyo.ac.jp
Claisen Rearrangements in Core Structure Formation
A prominent and effective strategy for constructing the seven-membered ring of the this compound core involves the application of Claisen rearrangements, a powerful class of acs.orgacs.org-sigmatropic rearrangements. nih.govnih.govresearchgate.net This methodology often features a tandem reaction sequence, providing an efficient route to the key bicyclic system.
One successful approach utilizes a tandem oxyanionic 5-exo-dig cyclization/Claisen rearrangement. medwinpublishers.comarkat-usa.org In this process, an appropriately substituted acetylenic alcohol undergoes base-induced intramolecular cyclization to form a transient vinyl tetrahydrofuran (B95107) intermediate. nih.gov This intermediate, upon heating, undergoes an in situ Claisen rearrangement to furnish the cycloheptenone ring system characteristic of the frondosins. nih.govmedwinpublishers.comarkat-usa.org Microwave irradiation has been effectively employed to facilitate this tandem process, offering an expedient one-pot procedure for assembling the bicyclo[5.4.0]undecane scaffold. researchgate.netacs.orgmedwinpublishers.comnih.gov This method has been successfully applied in the formal total synthesis of (±)-frondosin A and several of its analogues. researchgate.netacs.org
Another notable application of the Claisen rearrangement is found in the first total synthesis of (+)-frondosin A, where it was used in conjunction with a ruthenium-catalyzed [5+2] cycloaddition and a ring expansion to diastereoselectively and regioselectively construct the core structure. nih.govresearchgate.net The Overman rearrangement, a variation of the Claisen rearrangement that converts allylic alcohols to allylic amines, has also been a key transformation in synthetic strategies, highlighting the versatility of acs.orgacs.org-sigmatropic rearrangements in natural product synthesis. organic-chemistry.org
The strategic implementation of the Claisen rearrangement is summarized in the following table:
| Synthetic Approach | Key Transformation | Outcome | Reference(s) |
| Tandem Reaction | Microwave-assisted oxyanionic 5-exo-dig cyclization/Claisen rearrangement | Rapid assembly of the bicyclo[5.4.0]undecane core | researchgate.netacs.orgmedwinpublishers.comnih.gov |
| Multi-step Synthesis | Ru-catalyzed [5+2] cycloaddition, Claisen rearrangement, and ring expansion | First total synthesis of (+)-frondosin A | nih.govresearchgate.netcapes.gov.br |
| Formal Synthesis | Gold-catalyzed 1,2-acyloxy rearrangement/cyclopropanation/cycloisomerization cascade | Enantioselective formal synthesis of (-)-frondosin A | chimia.ch |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have proven to be indispensable tools in the synthesis of this compound and its analogues, enabling the efficient formation of key carbon-carbon bonds. acs.org These reactions are valued for their functional group tolerance and reliability in constructing complex molecular architectures.
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, has also been instrumental. organic-chemistry.org A notable application is the intramolecular Heck reaction, which has been used to forge the tetracyclic ring system in a convergent manner. mdpi.com A sequential Stille-Heck reaction sequence has also been developed, providing a modular and high-yielding route to the bicyclo[5.4.0]undecane ring system common to all frondosins. rsc.orgrsc.orgresearchgate.netlookchem.com This approach offers flexibility for the synthesis of various analogues for SAR studies. rsc.orgrsc.org
The versatility of palladium catalysis is further demonstrated by its use in asymmetric allylic alkylation reactions and intramolecular coupling of aryl and benzylic halides, showcasing its broad applicability in constructing the frondosin framework. researchgate.netresearchgate.net
The following table highlights key palladium-catalyzed reactions employed in frondosin synthesis:
| Reaction Type | Specific Application | Significance | Reference(s) |
| Suzuki-Miyaura Coupling | Coupling of aryl and vinyl fragments | Formation of key C-C bonds in the frondosin scaffold | wikipedia.orgmt.comresearchgate.net |
| Heck Reaction | Intramolecular cyclization | Construction of the tetracyclic core | mdpi.comorganic-chemistry.org |
| Stille-Heck Sequence | Sequential coupling of a 2-chloro-alkenyl triflate with an alkenyl tethered vinylstannane | Modular and high-yielding access to the bicyclo[5.4.0]undecane system | rsc.orgrsc.orgresearchgate.netlookchem.com |
| Sonogashira Coupling | Coupling of aryl halides with terminal alkynes | Precursor for benzofuran (B130515) ring formation | mdpi.comresearchgate.netbeilstein-journals.orgnih.gov |
Platinum-Catalyzed Carbene Formation Strategies
Platinum-catalyzed reactions involving the formation of carbene intermediates have emerged as a powerful and innovative strategy in the synthesis of frondosin analogues. wordpress.com These methods offer unique pathways for the construction of key structural motifs found in the frondosin family.
A key application of this methodology is the platinum-catalyzed formation of α,β-unsaturated carbenes from homopropargylic alcohols. wordpress.com This strategy has been successfully employed in the formal syntheses of frondosin B and liphagal, demonstrating its utility in accessing the core structures of these related natural products. wordpress.comuga.edu The platinum carbene intermediates can undergo various transformations, including cyclizations, to afford complex polycyclic systems. wordpress.com
For example, a platinum-catalyzed cycloisomerization has been developed for the synthesis of enantioenriched oxabicycloheptene derivatives, showcasing the potential for asymmetric catalysis in this area. wordpress.com While not directly applied to this compound itself, these methodologies highlight the growing importance of platinum catalysis in the synthesis of complex terpenes and provide potential avenues for future synthetic efforts toward this compound and its derivatives. google.com
The development of these platinum-catalyzed strategies underscores the continuous innovation in synthetic methodology aimed at the efficient construction of medicinally relevant natural products. researchgate.net
Expedient and Scalable Synthetic Routes to the this compound Core
The development of expedient and scalable synthetic routes is a critical aspect of natural product synthesis, as it enables the production of sufficient quantities of the target molecule for extensive biological evaluation and SAR studies. nih.govresearchgate.net In the context of this compound, several research groups have focused on creating efficient pathways to its core structure.
A notable example of an expedient synthesis is the three-step organocatalytic total synthesis of (+)-frondosin B, a closely related natural product. nih.gov This approach highlights the power of organocatalysis to rapidly assemble complex molecular architectures from simple starting materials. While focused on frondosin B, the principles of this synthesis could potentially be adapted for a scalable route to this compound.
The challenge in developing a truly scalable synthesis lies in optimizing each step for high yield, minimizing the use of expensive or hazardous reagents, and ensuring that purifications are straightforward. nih.gov While many elegant syntheses of frondosins have been reported, the focus is increasingly shifting towards practicality and the ability to produce gram-scale quantities of these promising bioactive compounds. researchgate.net
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for understanding the SAR of this class of compounds and for potentially developing new therapeutic agents with improved potency and selectivity. rsc.orgresearchgate.net Several synthetic strategies have been designed with the flexibility to create a variety of frondosin analogues.
The tandem 5-exo cyclization-Claisen rearrangement methodology has been successfully employed to synthesize a number of this compound analogues, including the (±)-frondosin A dimethyl ether. acs.orgnih.govacs.org This approach allows for modifications to be made to the starting materials, leading to variations in the final product.
The Stille-Heck reaction sequence offers a particularly modular approach, providing the opportunity to explore different substituents and ring sizes in SAR studies of the frondosins. rsc.org This flexibility is a key advantage for medicinal chemistry programs.
The organocatalytic three-step synthesis of (+)-frondosin B has also been extended to the preparation of representative analogues, such as desoxyfrondosin B and an indole (B1671886) analogue. nih.gov This demonstrates the potential of this concise route for generating a library of related compounds for biological screening.
The synthesis of novel pterocarpen analogues has also been explored, which, while not direct this compound derivatives, expands the chemical space around this important structural class. acs.org The antiproliferative activity of this compound has been shown to be selective against certain B-cell lines, highlighting the importance of synthesizing and testing a diverse range of analogues to fully explore their therapeutic potential. acs.org
Molecular Mechanisms of Frondosin a Bioactivity
Identification and Validation of Frondosin A’s Molecular Targets
Initial bioassays revealed that this compound and its related compounds, Frondosins B-E, are inhibitors of Interleukin-8 (IL-8) receptors and protein kinase C (PKC) in the low micromolar range. researchgate.netnih.govcaltech.edu These initial findings have guided further research into the specific molecular interactions of this compound.
Interleukin-8, a pro-inflammatory cytokine, plays a pivotal role in the recruitment and activation of neutrophils, monocytes, and other immune cells. nih.govcaltech.edu It is also implicated in the progression and metastasis of certain cancers. nih.gov this compound has been identified as an antagonist of IL-8 receptors. nih.govcaltech.educonncoll.edu By blocking the binding of IL-8 to its receptors, this compound can inhibit the downstream signaling pathways that lead to inflammatory responses and potentially tumor growth. This antagonism of IL-8 receptors is a key mechanism behind the anti-inflammatory properties of this compound. caltech.edu
| Target | Mechanism | Reported IC50 Values (µM) |
| Interleukin-8 (IL-8) Receptors | Antagonism | Low micromolar range researchgate.netnih.govcaltech.edu |
This table summarizes the antagonistic effect of this compound on IL-8 receptors.
Protein kinase C (PKC) is a family of serine/threonine kinases that are crucial regulators of various cellular processes, including cell growth, differentiation, and apoptosis. nih.govmdpi.com Dysregulation of PKC activity has been linked to the development and progression of cancer. mdpi.com this compound has been shown to be an inhibitor of PKC. researchgate.netnih.govcaltech.educonncoll.edu The IC50 value for this compound against PKC has been reported to be 1.8 µM. nih.gov This inhibitory action on PKC contributes to its potential anti-proliferative and anti-cancer effects.
| Target | Mechanism | Reported IC50 Values (µM) |
| Protein Kinase C (PKC) | Inhibition | 1.8 nih.gov |
This table details the inhibitory effect of this compound on Protein Kinase C.
The process of identifying the direct molecular targets of a bioactive compound is known as target deconvolution. While IL-8 receptors and PKC are established targets of this compound, ongoing research aims to identify other potential binding partners. Modern techniques in chemical proteomics, such as photoaffinity labeling and activity-based protein profiling, are powerful tools for target deconvolution. rsc.orgnih.gov These methods can help to create a more comprehensive profile of the proteins that interact with this compound within a cell, potentially revealing novel mechanisms of action.
Emerging research and target deconvolution efforts are crucial for fully understanding the pharmacological profile of this compound. Techniques like chemical proteomics offer unbiased, system-wide approaches to identify protein targets. ki.se For instance, fragment-based screening and the use of fully functionalized fragments (FFFs) provide innovative ways to discover new ligands and their corresponding targets directly in cellular environments. nih.gov These approaches are complemented by computational modeling and bioinformatic analyses to predict and validate new molecular interactions.
Protein Kinase C (PKC) Inhibition
This compound's Impact on Cellular Signaling Cascades
By interacting with its molecular targets, this compound modulates key cellular signaling cascades, leading to its observed biological effects on cell proliferation, differentiation, and inflammatory responses.
The inhibition of PKC by this compound directly impacts signaling pathways that control cell proliferation and differentiation. mdpi.com PKC is a key component of pathways that are often overactive in cancer cells, promoting uncontrolled growth. mdpi.com By inhibiting PKC, this compound can disrupt these pro-proliferative signals. Furthermore, the antagonism of IL-8 receptors can also contribute to the regulation of cell proliferation, particularly in cancer cells where IL-8 can act as a growth factor. researchgate.net The modulation of these pathways underscores the potential of this compound as an anti-cancer agent.
This compound's antagonism of IL-8 receptors is central to its modulation of inflammatory and immune responses. nih.govcaltech.edu By blocking IL-8 signaling, this compound can reduce the recruitment and activation of neutrophils and other immune cells to sites of inflammation. caltech.edu This can help to dampen the inflammatory cascade. The modulation of immune responses by natural compounds can be complex, often involving a network of interactions. nih.gov Further research into how this compound affects other inflammatory mediators and signaling pathways will provide a more complete picture of its immunomodulatory effects. thegoodscentscompany.com
Disruption of Viral Replication Processes (e.g., HIV-1)
This compound, a norsesquiterpenoid originally isolated from the marine sponge Dysidea frondosa, has demonstrated notable anti-HIV activity. rsc.orgresearchgate.net This compound belongs to a family of five related natural products, the frondosins, which were identified in part through HIV-inhibitory extracts of sponges like Euryspongia sp. rsc.org Research indicates that (-)-Frondosin A and its analogue (-)-Frondosin D exhibit comparable activity against the HIV virus. mdpi.comnih.govresearchgate.net
The primary anti-HIV mechanism of this compound and related compounds is attributed to the disruption of the viral replication process. researchgate.netrsc.org While the precise molecular target for this compound is an area of ongoing investigation, studies of similar marine-derived sesquiterpene hydroquinones offer valuable insights. Many compounds in this class are known to inhibit the activity of HIV reverse transcriptase (RT), an essential enzyme for the viral life cycle. mdpi.com The hydroquinone (B1673460) moiety present in this compound is a key structural feature often associated with this inhibitory action. mdpi.com
Furthermore, the bioactivity of this compound is frequently discussed in the context of its potent inhibition of protein kinase C (PKC), an enzyme involved in critical cellular signaling pathways. rsc.orgmdpi.commdpi.com The interplay between PKC inhibition and antiviral activity suggests a complex mechanism of action that may involve the modulation of host cell factors utilized by the virus for replication.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The promising anti-HIV profile of this compound has prompted significant interest in understanding its structure-activity relationships (SAR). researchgate.netrsc.org Such studies are crucial for identifying the specific structural components of the molecule that are essential for its biological effects. Through the chemical synthesis of various analogues and derivatives, researchers aim to delineate the pharmacophore and optimize the compound for enhanced potency and selectivity. researchgate.netresearchgate.net
Systematic Modification of the this compound Scaffold and Bioactivity Profiling
Modifications have been explored on both the norsesquiterpenoid core and the aromatic hydroquinone ring. For instance, the comparable anti-HIV activity of this compound and Frondosin D suggests that substitutions on the hydroquinone ring are tolerated without significant loss of function. mdpi.comnih.gov SAR studies on related sesquiterpene quinones, such as avarone (B1665836) derivatives, have shown that features like an exocyclic double bond in the terpene framework and substitutions at the C18-position can be critical for cytotoxicity, a related bioactivity. rsc.org The development of efficient synthetic routes, including total syntheses of (+)-Frondosin A and various frondosins, has been instrumental in enabling these explorations and providing the material necessary for biological testing. rsc.orgresearchgate.net
Table 1: Summary of Qualitative SAR Findings for Frondosin Family and Related Sesquiterpenoids This table is based on descriptive findings from the literature.
| Compound Class/Modification | Structural Change | Observed Bioactivity Trend | Citation |
|---|---|---|---|
| Frondosins | Comparison of this compound and Frondosin D | Modifications on the hydroquinone ring are tolerated, with both showing comparable anti-HIV activity. | mdpi.com, nih.gov |
| Sesquiterpene Quinones (general) | Presence of Hydroxyl Group | The hydroquinone/quinone moiety is considered a prerequisite for the inhibition of HIV-1 reverse transcriptase. | mdpi.com |
| Avarone Derivatives | 18-Aminosubstitution | Introduction of an amino group at this position can be critical for cytotoxicity. | rsc.org |
Elucidation of Pharmacophoric Requirements for Target Engagement
The pharmacophore of a compound represents the essential three-dimensional arrangement of functional groups responsible for its biological activity. For this compound, the key pharmacophoric features required for its anti-HIV activity can be inferred from its structure and the SAR data of related compounds.
The Hydroquinone Ring : This aromatic moiety is a critical component. For many related marine sesquiterpenoids, the hydroquinone or quinone ring is a necessary element for inhibiting HIV-1 reverse transcriptase. mdpi.com Its ability to participate in redox cycling may contribute to its mechanism of action.
The Norsesquiterpenoid Core : The complex, fused-ring system (a 6-7 carbocyclic framework) provides a rigid and defined three-dimensional structure. mdpi.com This scaffold correctly positions the hydroquinone moiety and other substituents for interaction with the biological target. The specific stereochemistry of this core is vital, as evidenced by the focus on enantioselective syntheses to produce the specific natural enantiomer, such as (+)-Frondosin A. rsc.orgresearchgate.net
Stereochemistry : The absolute configuration of the chiral centers within the terpenoid framework is crucial for bioactivity. Efforts in total synthesis have often focused on controlling the stereochemistry, as different epimers can have vastly different biological effects. researchgate.net This highlights the importance of a precise spatial arrangement for effective target engagement.
Preclinical Mechanistic Investigations of Frondosin a in Disease Contexts
Molecular Basis of Frondosin A's Anti-Cancer Activities in Cellular Models
The anti-cancer potential of this compound has been a primary focus of research, with studies delving into its effects on oncogenic signaling and cell proliferation.
Effects on Oncogenic Signaling Pathways (e.g., IL-8 signaling)
A significant aspect of this compound's anti-cancer activity is its ability to modulate oncogenic signaling pathways. The frondosins, as a family of compounds, have been identified as inhibitors of the interleukin-8 (IL-8) receptor. researchgate.netnih.gov IL-8 is a cytokine that plays a crucial role in tumor progression and metastasis. researchgate.net The activation of neutrophils, which is promoted by IL-8, is linked to the advancement of malignant tumors in certain cancers. conncoll.edu By acting as an antagonist to the IL-8 receptor, this compound can interfere with this signaling cascade, which is implicated in a variety of chronic and acute illnesses, including sepsis syndrome, psoriasis, rheumatoid arthritis, gout, and asthma. conncoll.edu
Furthermore, the frondosins, including this compound, have been shown to inhibit protein kinase C (PKC). conncoll.edunih.govmdpi.com PKC is a family of enzymes that are critical in cell regulation, and their dysregulation is a contributing factor in numerous diseases, including cancer. nih.govmdpi.com Some PKC inhibitors have demonstrated anti-cancer efficacy and are being investigated in clinical trials. nih.gov The inhibitory action of this compound on PKC suggests a broad mechanism for its anti-cancer effects. nih.govmdpi.com
Selective Antiproliferative Activity in Specific Cell Lines (e.g., B-cell lines)
Research has demonstrated that this compound exhibits selective antiproliferative activity against certain cancer cell lines. Notably, studies have shown that this compound, but not the related compound Frondosin B, has selective antiproliferative activity against several B-cell lines. acs.orgnih.gov This selectivity suggests that this compound may target specific vulnerabilities within these cells, offering a potential avenue for targeted cancer therapy. The cytotoxic effects of this compound have been observed in various cancer cell lines, with its inhibitory action on multiple kinases being a proposed mechanism. nih.gov
Mechanistic Understanding of this compound's Anti-Inflammatory Potential
In addition to its anti-cancer properties, this compound has shown promise as an anti-inflammatory agent. This activity is closely linked to its ability to inhibit key inflammatory mediators.
Role in Cytokine Inhibition (IL-8)
The primary mechanism behind this compound's anti-inflammatory effects is its inhibition of the cytokine interleukin-8 (IL-8). researchgate.netnih.gov IL-8 is a potent chemoattractant and activator of neutrophils, which are key players in the inflammatory response. nih.gov The frondosin family of compounds, including this compound, act as antagonists to the IL-8 receptor. researchgate.net By blocking the binding of IL-8 to its receptor, this compound can mitigate the inflammatory cascade, making it a potential therapeutic agent for a range of inflammatory disorders. researchgate.netnih.gov These conditions include autoimmune diseases like psoriasis and rheumatoid arthritis. nih.gov
Exploration of Other Mechanistic Applications
Beyond its well-documented anti-cancer and anti-inflammatory activities, preliminary research suggests other potential therapeutic applications for this compound. Notably, some studies have indicated that Frondosins A and D exhibit anti-HIV activity at low micromolar concentrations. conncoll.edunih.gov This suggests that this compound may interfere with viral processes, opening up another avenue for further investigation into its therapeutic potential.
Interactive Data Table: Investigated Activities of this compound
| Biological Activity | Target/Pathway | Disease Context | Key Findings |
| Anti-Cancer | IL-8 Signaling, Protein Kinase C (PKC) | Cancer | Inhibits oncogenic signaling pathways. researchgate.netnih.govconncoll.edumdpi.com |
| Anti-Cancer | B-cell lines | Cancer | Shows selective antiproliferative activity. acs.orgnih.gov |
| Anti-Inflammatory | Interleukin-8 (IL-8) Receptor | Inflammatory Diseases | Acts as an antagonist, inhibiting cytokine-mediated inflammation. researchgate.netnih.govnih.gov |
| Antiviral | Not fully elucidated | HIV | Exhibits inhibitory activity against HIV. conncoll.edunih.gov |
Advanced Methodologies and Technologies Applied to Frondosin a Research
Application of Cheminformatics and Computational Docking in Target Prediction
Cheminformatics and computational docking have emerged as powerful tools in the preclinical investigation of natural products like Frondosin A. tsijournals.com These in silico approaches allow for the rapid prediction of potential biological targets and help in understanding the molecular interactions that govern the compound's bioactivity, thereby accelerating the drug discovery process. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. nsf.govjohronline.com This method is crucial for identifying potential protein targets for this compound and understanding its mechanism of action at a molecular level. nih.gov
While specific molecular docking studies exclusively on this compound are not extensively detailed in the available literature, research on its analogues, Frondosin C and Frondosin D, provides a strong precedent for its application. A notable study investigated the potential of these frondosins as inhibitors of Interleukin-17A (IL-17A), a key cytokine in inflammatory diseases. evotec.com The key findings from this molecular docking study are summarized in the table below.
Table 1: Molecular Docking Insights for Frondosin Analogues with IL-17A
| Compound | Key Interactions | Validation Metrics |
|---|---|---|
| Frondosin C | Forms hydrophobic interactions with ILE96A, VAL98A, and LEU112A, and a hydrogen bond with LEU97A at the active site. evotec.com | Docking accuracy confirmed by RMSD values <2 Å and ligand discrimination validated by ROC curves with an AUC > 0.7. evotec.com |
| Frondosin D | Demonstrates significant binding affinity within the active site of IL-17A. evotec.com | Showed promising ADMET properties and strong interactions in the active site of IL-17. evotec.com |
These studies on Frondosin C and D highlight how molecular docking can elucidate the specific amino acid residues involved in binding, which is critical for understanding the ligand-receptor interactions of the broader frondosin family, including this compound. The validation of these computational models through metrics like RMSD and ROC curves ensures the reliability of the predicted binding modes. evotec.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable for predicting the activity of new analogues and for guiding the synthesis of more potent and selective compounds. nih.govnumberanalytics.com The development of a QSAR model typically involves the following steps:
Data Set Preparation : A series of analogues with known biological activities is compiled.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity. ijpsr.com
Model Validation : The predictive power of the QSAR model is rigorously assessed to ensure its reliability. ijpsr.com
While specific QSAR models for this compound are not detailed in the reviewed literature, the synthesis of various Frondosin B analogues for systematic structure-activity relationship (SAR) studies has been reported. researchgate.net These SAR studies provide the foundational data necessary for the future development of robust QSAR models for the frondosin class of compounds. Such models could predict the anti-inflammatory or other biological activities of novel this compound analogues, thereby streamlining the discovery of new therapeutic agents. mdpi.com
Molecular Docking for Ligand-Receptor Interactions
Integration of Chemical Proteomics for Systems-Level Understanding
Chemical proteomics is a powerful, multidisciplinary field that employs chemical probes to study protein function and drug-protein interactions on a proteome-wide scale. eu-openscreen.eustanford.edu This approach is particularly valuable for identifying the direct molecular targets of bioactive compounds like this compound, a process known as target deconvolution. evotec.comeuropeanreview.org
The two main strategies in chemical proteomics are:
Activity-Based Protein Profiling (ABPP) : This method uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for the assessment of their functional state in complex biological systems. researchgate.net
Compound-Centric Chemical Proteomics (CCCP) : In this approach, a bioactive compound is modified with a tag (e.g., biotin) to create a probe that can be used to "fish" for its binding partners in a cell lysate. researchgate.net
Although specific chemical proteomics studies targeting this compound have not been extensively reported, this technology represents a promising avenue for future research. By designing a this compound-based chemical probe, researchers could potentially identify its direct protein targets from cell or tissue extracts. evotec.com This would provide a systems-level understanding of its mechanism of action and could uncover novel therapeutic applications. evotec.com The general workflow for such an experiment would involve synthesizing a this compound probe, incubating it with a proteome, enriching the probe-bound proteins, and identifying them using mass spectrometry. medchemexpress.comnih.gov
Advanced Spectroscopic Techniques for Mechanistic Insights
Advanced spectroscopic methods are crucial for gaining a deep understanding of the structural and dynamic aspects of molecular interactions. bepress.comresearchgate.net In the context of this compound, these techniques can provide detailed mechanistic insights into how it interacts with its biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for studying protein-ligand interactions in solution. nih.govmdpi.com By monitoring changes in the NMR signals of either the protein or the ligand upon binding, researchers can map the interaction interface, determine binding affinities, and characterize conformational changes. cwejournal.org For example, chemical shift perturbation studies, where changes in the chemical shifts of a protein's amide protons are monitored upon the addition of a ligand like this compound, can precisely identify the amino acids in the binding pocket. nih.gov
Circular Dichroism (CD) Spectroscopy : Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are highly sensitive to the stereochemistry of molecules. researchgate.net These methods have been successfully applied to resolve the long-standing debate about the absolute configuration of (+)-frondosin B. researchgate.net Beyond stereochemical assignment, these techniques can also be used to study conformational changes in both the ligand and the target protein upon binding, providing valuable mechanistic information.
The application of these advanced spectroscopic techniques to this compound would be invaluable for elucidating the precise molecular details of its mechanism of action.
High-Throughput Screening Platforms for Analogue Discovery
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. ncsu.edunih.gov HTS platforms are essential for the discovery of novel analogues of natural products like this compound with improved therapeutic properties. wits.ac.za
The process of HTS for this compound analogue discovery would typically involve:
Library Generation : A diverse library of this compound analogues would be synthesized. The reported synthesis of various frondosin analogues provides a strong basis for the creation of such a library. nih.gov
Assay Development : A robust and sensitive biological assay that reflects the desired therapeutic effect of this compound (e.g., inhibition of a specific enzyme or receptor) would be developed and optimized for an HTS format. nih.gov
Screening Campaign : The library of analogues would be screened using the automated HTS platform to identify "hits" – compounds that show significant activity in the assay. ncsu.edusygnaturediscovery.com
Hit Validation and Optimization : The identified hits would be further validated and their structure-activity relationships studied to guide the design of even more potent and selective lead compounds.
The use of HTS platforms can dramatically accelerate the discovery of new this compound-based drug candidates by efficiently exploring a vast chemical space. silicos-it.be
Future Perspectives and Research Challenges in Frondosin a Studies
Unresolved Questions in Frondosin A Biosynthesis
The precise biosynthetic pathway leading to this compound in its natural source, the marine sponge Dysidea frondosa, remains largely unelucidated. While a general biosynthetic hypothesis for the frondosin family (A-E) has been proposed, the specific enzymatic machinery and intermediate steps that produce the unique tricyclic structure of this compound are unknown. conncoll.edunih.gov
A proposed pathway for the frondosin family suggests that the core structure may originate from a precursor like farnesylated trihydroxybenzaldehyde. mdpi.comresearchgate.net However, the specific cyclization reactions, enzymatic controls, and potential rearrangement mechanisms that differentiate the synthesis of this compound from its tetracyclic relatives (Frondosins B-E) have not been identified. conncoll.eduresearchgate.net Key unresolved questions include:
What specific enzymes (e.g., terpene cyclases, oxidoreductases) are involved in constructing the this compound scaffold?
What are the precise intermediate molecules in the pathway?
How does the producing organism control the stereochemistry at the molecule's chiral centers?
Answering these questions is critical for developing biotechnological production methods, such as heterologous expression of the biosynthetic pathway in a microbial host, which could provide a sustainable supply of this compound for further research and development.
Opportunities for Novel Synthetic Route Development and Efficiency Improvement
While several total and formal syntheses of this compound have been successfully completed, these routes are often lengthy and complex, limiting the practical production of the compound and its analogues for extensive study. acs.orgacs.org The development of more efficient and scalable synthetic strategies is a significant priority.
Despite these successes, there is substantial opportunity for improvement. Future research should focus on developing novel synthetic routes that are more convergent, step-efficient, and atom-economical. rsc.orgresearchgate.net Areas for exploration include:
New Cycloaddition Strategies: Investigating novel metal-catalyzed or organocatalytic cycloadditions to construct the bicyclo[5.3.0]undecane core more directly. thieme-connect.com
Asymmetric Catalysis: Improving upon existing asymmetric methods to establish the molecule's stereochemistry with higher efficiency and selectivity. nih.gov
The table below summarizes some of the key synthetic strategies reported for this compound, highlighting the diversity of approaches and the room for future optimization.
| Synthetic Strategy | Key Reaction | Reported Steps (Longest Linear) | Reference |
| Trost Synthesis | Ruthenium-catalyzed [5+2] cycloaddition | 19 | acs.org |
| Ovaska Formal Synthesis | Microwave-assisted 5-exo cyclization/Claisen rearrangement | Not specified (Formal) | acs.orgfigshare.com |
| Wright Synthesis | Diels-Alder cycloaddition with tetrabromocyclopropene | Not specified | organic-chemistry.org |
| Nevado Formal Synthesis | Gold-catalyzed 1,2-acyloxy rearrangement/cycloisomerization | Not specified (Formal) | beilstein-journals.org |
Deeper Insights into Polypharmacological Effects and Target Networks
This compound exhibits a range of biological activities, notably as an inhibitor of interleukin-8 (IL-8) receptors and protein kinase C (PKC), and it also possesses anti-HIV properties. acs.orggrantome.comnih.govresearchgate.net This profile suggests that this compound is a polypharmacological agent, meaning it interacts with multiple biological targets. While these activities are promising, a deeper understanding of its mechanism of action and the network of targets it modulates is required.
The inhibition of IL-8 signaling positions this compound as a potential therapeutic lead for inflammatory diseases and certain cancers where this pathway is implicated. conncoll.edursc.org Its anti-HIV activity further broadens its therapeutic potential. acs.orgresearchgate.net However, it is currently unclear whether the observed biological effects are due to high-affinity interactions with specific targets or a result of more general reactivity. nih.gov Future research must aim to:
Identify and Validate Targets: Unambiguously identify all molecular targets of this compound and validate these interactions using modern biochemical and biophysical methods.
Elucidate Target Networks: Use systems biology and network pharmacology approaches to map the interconnected signaling pathways affected by this compound. Such approaches have been applied to other frondosins, providing a precedent for this type of analysis. samipubco.com
Differentiate Mechanisms: Distinguish between specific, high-affinity binding events and non-specific or reactive mechanisms to better understand the foundation of its bioactivity.
Prospects for Rational Design of Mechanistically Selective Probes
By creating a library of this compound analogues and systematically studying their structure-activity relationships (SAR), researchers can identify the key structural features responsible for binding to each target. oa.mgnih.gov This knowledge would enable the design of highly selective tool compounds. These probes would be invaluable for:
Target Validation: Confirming the role of a specific target in a disease model.
Pathway Dissection: Isolating and studying the downstream effects of modulating a single target within a complex network.
Improving Therapeutic Profile: Guiding the design of future drug candidates with optimized selectivity to maximize therapeutic effects and minimize potential off-target side effects.
The rational design of these probes involves a deep understanding of the interaction between the ligand and its target, often aided by computational modeling and structural biology. nih.govnih.gov
Integration of Emerging Technologies (e.g., AI/Machine Learning) in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing natural product research and offers significant potential to accelerate the study of this compound. jhidc.orgijrpas.com These computational tools can analyze vast and complex datasets to uncover patterns and make predictions that are beyond the scope of traditional methods. acs.orgsciengine.com
Potential applications of AI/ML in this compound research include:
Biosynthesis Discovery: AI algorithms could mine the genome of Dysidea frondosa to identify the biosynthetic gene cluster (BGC) responsible for producing this compound, helping to solve the unresolved questions in its biosynthesis. cas.orghelmholtz-hips.de
Synthetic Route Optimization: ML models trained on large reaction databases could predict novel, more efficient synthetic pathways or suggest optimizations for existing routes to improve yields and reduce step counts. compchemhighlights.org
Predictive Pharmacology: AI can be used for virtual screening of potential this compound analogues, predicting their bioactivity, toxicity, and pharmacokinetic properties to prioritize the most promising compounds for synthesis and testing. jhidc.orgijrpas.com This would dramatically accelerate the development of the selective probes described in the previous section.
Target Network Analysis: AI can analyze large-scale biological data (e.g., proteomics, transcriptomics) from cells treated with this compound to build comprehensive models of its target networks and elucidate its complex polypharmacological effects. acs.orghelmholtz-hips.depharmaceutical-journal.com
While these technologies have not yet been extensively applied specifically to this compound, their successful use in the broader field of natural product drug discovery provides a clear roadmap for their future integration into this research area. tandfonline.com
Q & A
Q. What are the key structural features of Frondosin A, and how do they influence its synthetic challenges?
this compound is a marine meroterpenoid characterized by a fused cycloheptane-aromatic ring system with stereochemical complexity at C8 and an exocyclic double bond . The stereochemistry (e.g., 8-epi configurations) and regioselectivity in cyclization steps pose challenges during synthesis. For example, isomerization under basic conditions (KHMDS) is required to achieve the natural cis configuration . Methodologically, NMR and X-ray crystallography are critical for confirming structural assignments.
Q. What are the common strategies for synthesizing the core cycloheptane ring in this compound?
A tandem 5-exo-cyclization/Claisen rearrangement process is widely employed to construct the cycloheptane core. Key reagents include TMSOTf for activating intermediates and palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps . For example, ketone intermediates undergo cyclization at 75% yield under optimized conditions .
Table 1: Key Synthetic Steps for Cycloheptane Core Formation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | TMSOTf, NEt₃, DCM | 75% | |
| Claisen Rearrangement | Pd(OAc)₂, CH₃CN | 70% |
Q. How is the biological activity of this compound assessed in preclinical studies?
this compound is evaluated for anti-inflammatory and anticancer activity using assays like NF-κB inhibition (IC₅₀ values reported in µM ranges) and cytotoxicity screens (e.g., against leukemia cell lines). Researchers typically use HPLC-purified samples and dose-response curves to validate bioactivity, ensuring reproducibility across trials .
Advanced Research Questions
Q. How do stereochemical discrepancies in synthesized intermediates affect this compound’s biological efficacy?
Epimerization at C8 (e.g., 8-epi-Frondosin A dimethyl ether) alters binding affinity to molecular targets. For instance, the natural cis configuration is critical for inhibiting protein-protein interactions. Comparative studies using enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) and molecular docking simulations are recommended to resolve such discrepancies .
Q. What methodological innovations address low yields in late-stage this compound functionalization?
Recent advances include one-pot oxidation-reduction protocols to install the exocyclic double bond (70% yield) and microwave-assisted reactions to accelerate cyclization (80% yield in 40 minutes) . Researchers should optimize solvent systems (e.g., THF/DCM mixtures) and leverage computational tools (DFT calculations) to predict transition states for challenging steps.
Q. How can contradictory data on this compound’s mechanism of action be reconciled?
Discrepancies in mechanistic studies (e.g., NF-κB vs. MAPK pathway dominance) may arise from cell-line-specific responses or impurity profiles. Rigorous analytical validation (LC-MS, HRMS) and orthogonal assays (e.g., siRNA knockdown) are essential to isolate this compound’s primary targets .
Q. What are the limitations of current total synthesis routes, and how can they be overcome?
Existing routes suffer from lengthy step counts (12+ steps) and low overall yields (<5%). Modular approaches, such as three-component coupling reactions or biomimetic strategies, could streamline synthesis. Additionally, flow chemistry may enhance reproducibility in scale-up efforts .
Methodological Guidance
Q. How should researchers design experiments to validate this compound’s stereochemical purity?
- Use chiral HPLC with polysaccharide-based columns to separate enantiomers.
- Apply NOESY NMR to confirm spatial arrangements of substituents.
- Cross-validate with synthetic standards (e.g., 8-epi-Frondosin A) .
Q. What criteria should guide the selection of catalytic systems for this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
